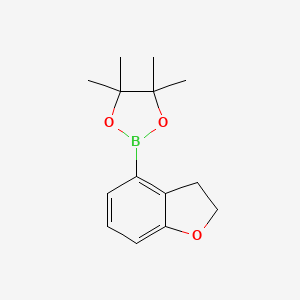

2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-7H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWYEWDEBPZMJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCOC3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246779-62-2 | |

| Record name | 2-(2,3-dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common approach is the boronic acid derivative synthesis through the reaction of 2,3-dihydrobenzofuran-4-yl with a boronic acid ester under specific conditions. The reaction conditions often require the use of a transition metal catalyst, such as palladium or nickel, and a suitable solvent, such as toluene or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be performed to convert the boronic acid group to boronic alcohols.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid partner in the formation of biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts (e.g., Pd(PPh3)4) and a base such as potassium carbonate (K2CO3).

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Boronic Alcohols: Resulting from the reduction of the boronic acid group.

Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

Industry: The compound can be utilized in material science for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid partner, facilitating the formation of biaryl compounds through the exchange of the boronic acid group with an aryl halide. The molecular targets and pathways involved in biological applications may vary, but the compound's ability to form stable boronic esters and borates is crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structurally similar boronic esters, differing in substituents on the aryl/heteroaryl group:

Key Observations :

- Positional Isomerism : The dihydrobenzofuran-4-yl vs. 6-yl isomers exhibit nearly identical reactivity but differ in steric and electronic profiles due to substitution patterns .

- Electron-Withdrawing Groups : Compounds with nitro (e.g., 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene, CAS 957066-13-6) or trifluoromethyl groups () show enhanced stability but reduced nucleophilicity in cross-couplings .

- Heterocyclic Variations : Benzo[b]thiophene () and dihydrobenzofuran derivatives offer distinct electronic properties for tailored material synthesis.

Electronic and Steric Effects

- Electron-Donating Groups : Methoxy (e.g., 2-(4-Methoxy-3,5-dimethylphenyl)-..., CAS 568572-19-0) or alkyl substituents increase electron density, enhancing reactivity in electrophilic substitutions but reducing oxidative stability .

- Electron-Withdrawing Groups : Fluorine () or nitro groups () stabilize the boronate via resonance, favoring storage but requiring harsher coupling conditions .

- Steric Hindrance : Bulky groups like 2-methylbenzo[b]thiophen-3-yl () or dihydrobenzofuran slow transmetallation in cross-couplings, necessitating optimized catalysts .

Reactivity in Cross-Couplings

- Suzuki-Miyaura Efficiency : The target compound’s dihydrobenzofuran group exhibits moderate reactivity compared to electron-deficient arylboronates (e.g., nitro-substituted, ) but outperforms sterically hindered derivatives like 2-methylbenzo[b]thiophen-3-yl .

- Catalyst Compatibility : Palladium catalysts (e.g., Pd₂(dba)₃) with bulky ligands (e.g., IPr‧HCl) are effective for hindered substrates () .

Physical Properties and Commercial Viability

Biological Activity

The compound 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of boron-containing compounds known for their unique reactivity and biological activity. The presence of the benzofuran moiety contributes to its pharmacological properties.

Research indicates that derivatives of benzofuran can interact with various biological targets. For example, studies have shown that benzofuran derivatives exhibit activity as protease activated receptor 4 (PAR4) antagonists , which are crucial in managing arterial embolic diseases. The compound's structural features allow it to modulate platelet aggregation effectively without significantly affecting coagulation pathways .

Antiplatelet Activity

A notable study highlighted the antiplatelet effects of related benzofuran compounds. Compounds with similar structures demonstrated potent in vitro antiplatelet activity with IC50 values as low as 14.26 nM . This suggests that the compound may exhibit similar properties, potentially leading to safer therapeutic options for patients requiring antiplatelet therapy .

Cannabinoid Receptor Agonism

Another area of interest is the potential agonistic activity at cannabinoid receptors. Research on 2,3-dihydro-1-benzofuran derivatives indicated that these compounds could act as selective CB2 agonists, which are implicated in pain modulation and inflammatory responses . This aspect could be significant for developing analgesics or anti-inflammatory agents.

Case Studies

- Antiplatelet Therapy : A study evaluated the efficacy of benzofuran derivatives in preventing thrombus formation in animal models. The results showed a significant reduction in thrombus weight and size compared to controls, indicating the potential utility of such compounds in clinical settings .

- Neuroprotective Effects : In a separate investigation focusing on neuroprotection, compounds with similar structures were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures subjected to oxidative damage .

Data Summary

The following table summarizes key biological activities associated with this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation. A general procedure involves reacting a halogenated 2,3-dihydrobenzofuran derivative (e.g., 4-bromo-2,3-dihydrobenzofuran) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane at 80–100°C for 12–24 hours . Purification typically employs flash column chromatography using hexane/ethyl acetate gradients to isolate the product in yields ranging from 52% to 85%, depending on substituent effects .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : ¹H NMR (400 MHz) resolves aromatic protons (δ 6.8–7.2 ppm) and dihydrobenzofuran methylene groups (δ 3.1–3.3 ppm). ¹¹B NMR (128 MHz) shows a peak near δ 30–32 ppm, consistent with boronic esters .

- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .

- IR Spectroscopy : Absorptions at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=C) validate functional groups .

Q. What are its primary applications in organic synthesis?

- Methodological Answer : The compound serves as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. Its electron-rich dihydrobenzofuran moiety enhances reactivity in forming C-C bonds under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the dihydrobenzofuran substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The dihydrobenzofuran group introduces steric hindrance near the boron center, slowing transmetallation but improving regioselectivity. Electron-donating effects from the oxygen atom stabilize intermediates, reducing side reactions. Comparative studies with phenyl-substituted analogs show 10–15% lower yields due to steric constraints, but higher selectivity for para-coupled products .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

- Methodological Answer : Impurities like deprotected boronic acids (from hydrolysis) or residual palladium can complicate analysis. Strategies include:

- ³¹P NMR : Detects phosphorylated byproducts (e.g., from phosphitylation side reactions) with a detection limit of ~0.1% .

- ICP-MS : Quantifies residual Pd to <10 ppm levels .

- HPLC-MS : Resolves hydrolyzed boronic acids using C18 columns and 0.1% formic acid in acetonitrile/water gradients .

Q. How does moisture sensitivity impact experimental design for reactions involving this compound?

- Methodological Answer : The boronic ester is moisture-sensitive, requiring anhydrous conditions (Schlenk line or glovebox). In situ protection with molecular sieves (3Å) or stabilizing additives like KHF₂ improves yields by suppressing hydrolysis. Degradation kinetics studies show a half-life of ~2 hours at 50% relative humidity .

Q. How can conflicting NMR data for similar derivatives be resolved?

- Methodological Answer : Contradictions in aliphatic hydroxyl region resolution (e.g., overlapping peaks for primary/secondary alcohols) are addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.